

2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidine: Technical Guide

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Compound of Interest

Compound Name:	2-(2-Chloropyrimidin-5-yl)propan-2-ol
CAS No.:	110100-09-9
Cat. No.:	B2477410

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Chemical Identity & Core Properties

This compound features a pyrimidine scaffold functionalized with a reactive chlorine atom at the C2 position and a polar, sterically demanding tertiary alcohol (dimethyl carbinol) at the C5 position. This specific substitution pattern is highly valued in drug discovery for lowering lipophilicity (LogP) compared to isopropyl analogs while maintaining hydrophobic contacts in kinase binding pockets.

Physicochemical Data

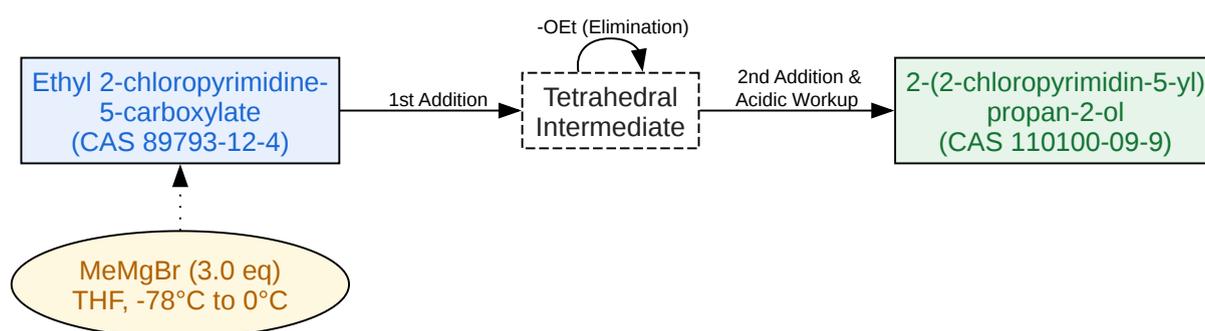
Property	Data	Note
IUPAC Name	2-(2-chloropyrimidin-5-yl)propan-2-ol	
CAS Number	110100-09-9	
Molecular Formula	C ₇ H ₉ ClN ₂ O	
Molecular Weight	172.61 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water	
pKa (Calc)	-1.5 (Pyrimidine N)	Very weak base due to Cl-electron withdrawal
LogP (Calc)	-0.8 - 1.2	Lower than 2-chloro-5-isopropylpyrimidine

Synthetic Routes & Methodologies

Two primary routes exist for synthesizing this scaffold.^{[1][2][3][4]} The Grignard Addition to the ester is the industry standard for scalability, while Halogen-Metal Exchange is preferred when starting from the bromide.

Route A: Grignard Addition (Standard Protocol)

Mechanism: Double nucleophilic addition of methylmagnesium halide to the ester carbonyl.



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Figure 1: Synthesis via Grignard addition to the ethyl ester.

Step-by-Step Protocol (Self-Validating)

- Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
- Dissolution: Dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
- Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) over 30 minutes. Critical: Maintain internal temp < -60°C to prevent attack at the C2-Cl position.
- Reaction: Allow to warm to 0°C over 2 hours.
 - Validation Point: TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product (lower Rf, alcohol) will appear.
- Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.

- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
- Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Route B: Halogen-Metal Exchange

Substrate: 5-Bromo-2-chloropyrimidine (CAS 32779-36-5). Reagent: i-PrMgCl (Turbo Grignard) followed by Acetone. Note: This route avoids the ester intermediate but requires precise temperature control (-78°C) to prevent the "dance" of the halogen or nucleophilic attack at C2.

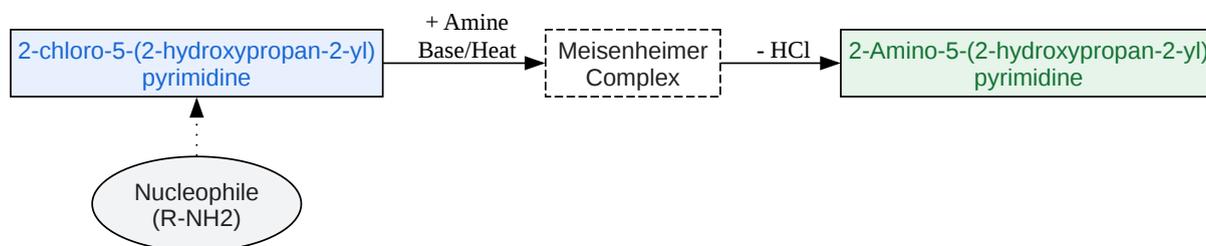
Reactivity Profile & Applications

The core utility of this compound lies in its orthogonal reactivity:

- C2-Position (Electrophilic): Highly reactive toward Nucleophilic Aromatic Substitution (S_NAr).
- C5-Position (Stable/Polar): The tertiary alcohol is generally stable to basic S_NAr conditions but sensitive to strong acids (dehydration risk).

S_NAr Functionalization Protocol

This is the standard workflow to install the pyrimidine headgroup onto an amine-bearing scaffold (e.g., a piperazine or aniline).



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Figure 2: S_NAr mechanism for coupling amines at the C2 position.

Experimental Procedure:

- Mix: Combine 2-chloro-5-(2-hydroxypropan-2-yl)pyrimidine (1.0 eq) and the amine nucleophile (1.2 eq) in 1,4-Dioxane or DMA.
- Base: Add DIPEA (2.0 eq) or K_2CO_3 (2.0 eq).
- Conditions: Heat to 80-100°C for 4-12 hours.
 - Validation: Monitor by LCMS.[\[5\]](#) The chlorine isotope pattern (3:1 split) will disappear, replaced by the product mass.
- Note: If the nucleophile is weak (e.g., an electron-deficient aniline), Pd-catalyzed Buchwald-Hartwig amination may be required ($Pd_2(dba)_3$, Xantphos, CS_2CO_3).

Medicinal Chemistry Context

Why this scaffold?

- Bioisostere: The $-C(OH)(Me)_2$ group is a bioisostere for $-CH(Me)_2$ (isopropyl) or $-tBu$. It maintains the steric fill of the hydrophobic pocket but introduces a hydrogen bond donor/acceptor.
- Solubility: The hydroxyl group significantly lowers LogP (lipophilicity), improving aqueous solubility and metabolic stability (blocking metabolic oxidation at that position).
- Target Class: Frequently used in Kinase Inhibitors (e.g., JAK, Lck, Src family) where the pyrimidine nitrogen H-bonds to the hinge region of the kinase ATP pocket.

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store at 2-8°C under inert atmosphere (Argon). The tertiary alcohol is not highly hygroscopic but should be kept dry.
- Incompatibility: Strong oxidizing agents, strong acids (dehydration risk).

References

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- Google Patents. Preparation method of 2-chloro-5-hydroxypyrimidine and related intermediates. (General pyrimidine functionalization).[6][7][1][8] [Link](#)
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